molecular formula C10H11N3OS B2987445 5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole CAS No. 79388-77-5

5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole

Cat. No.: B2987445
CAS No.: 79388-77-5
M. Wt: 221.28
InChI Key: YBNPGRKGSRALNF-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a 2-methoxyphenyl group and at position 3 with a methylsulfanyl (SCH₃) moiety. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, materials science, and agrochemical applications due to its stability and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-8-6-4-3-5-7(8)9-11-10(15-2)13-12-9/h3-6H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNPGRKGSRALNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.

Biology:

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole ring, which is known to exhibit biological activity.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine:

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly antifungal and anticancer agents.

Industry:

    Agriculture: Potential use as a fungicide or pesticide.

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can coordinate with metal ions, making it useful in catalysis and materials science.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Position 5 Substituent Position 3 Substituent Key Properties/Applications Reference
5-(4-Chlorophenyl)-3-methylsulfanyl-1H-1,2,4-triazole 4-Chlorophenyl Methylsulfanyl Higher lipophilicity; antimicrobial
5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole 3-Fluorophenyl m-Tolyl Enhanced π-stacking; anticancer
5-(4-Methylsulfonylphenyl)-3-trifluoromethyl-1H-1,2,4-triazole 4-Methylsulfonylphenyl Trifluoromethyl COX-2 inhibition; anti-inflammatory
5-(1-Adamantyl)-4-arylideneamino-1,2,4-triazole 1-Adamantyl Arylideneamino Anti-inflammatory, antimicrobial
5-(2-Methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol 2-Methylphenoxymethyl Thiol (-SH) Chelating agent; lower thermal stability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl analogue (electron-withdrawing) exhibits higher lipophilicity and antimicrobial activity compared to the 2-methoxyphenyl variant (electron-donating) .
  • Thiol vs. Methylsulfanyl : The thiol (-SH) group in increases metal-chelating capacity but reduces stability under oxidative conditions compared to methylsulfanyl.

Biological Activity

5-(2-Methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 79388-77-5
Molecular Formula: C10H11N3OS
Molecular Weight: 225.28 g/mol

The compound features a triazole ring with a methoxyphenyl substituent and a methylsulfanyl group. These structural components contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. A study indicated that derivatives of 1,2,4-triazoles, including those similar to this compound, showed potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundMIC (μg/mL)Pathogen
This compoundTBDMRSA
Ciprofloxacin-Triazole Hybrid0.046–3.11MRSA
Clinafloxacin-Triazole Hybrid0.25–2Various Gram-positive bacteria

Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to the triazole structure have shown promising results in vitro against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating significant cytotoxicity .

Table 2: In Vitro Anticancer Activity

CompoundCell LineIC50 (μM)
This compoundHepG-2TBD
DoxorubicinMCF-70.5
Novel Triazole DerivativePC-3<25

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by interacting with active sites due to the presence of the triazole ring.
  • Metal Coordination: The triazole moiety can coordinate with metal ions, enhancing its catalytic properties in biochemical reactions.

Study on Antimicrobial Properties

A recent study synthesized various triazole derivatives and evaluated their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics like vancomycin and ciprofloxacin . This highlights the potential of triazoles in overcoming antibiotic resistance.

Study on Anticancer Properties

In another study focusing on anticancer activity, derivatives were tested against multiple cancer cell lines using the MTT assay. The results showed that specific substitutions on the triazole ring significantly enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics .

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability under physiological conditions. used MD to validate triazole-protein docking .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 in ). Focus on hydrogen bonds with the triazole core and hydrophobic contacts with the methoxyphenyl group .

How should researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Systematic Substituent Variation : Synthesize analogs with modifications at positions 2 (methoxyphenyl) and 3 (methylsulfanyl). and provide templates for substituent libraries .
  • Bioactivity Profiling : Test analogs against relevant targets (e.g., kinases, oxidases) using high-throughput screening.
  • QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and dipole moments. applied QSAR to triazole-thiones, achieving R² > 0.85 .

Basic Research Question

  • Software : SHELX suite (SHELXL for refinement, SHELXS for solution) is widely validated for small-molecule triazoles (). ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize disorder. achieved a data-to-parameter ratio of 15.9, ensuring robust refinement .
  • Validation : Check CIF files with PLATON/ADDSYM to detect missed symmetry or twinning .

How can researchers address discrepancies between theoretical and experimental spectral data?

Advanced Research Question

  • Error Sources : Include basis set limitations in DFT (e.g., B3LYP underestimates C=S stretching frequencies) or solvent effects omitted in simulations .
  • Hybrid Approaches : Combine experimental IR/NMR with DFT-optimized structures scaled by empirical factors (e.g., 0.96 scaling for IR frequencies) .
  • Machine Learning : Train models on public datasets (e.g., NIST Chemistry WebBook) to predict corrections for systematic errors .

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